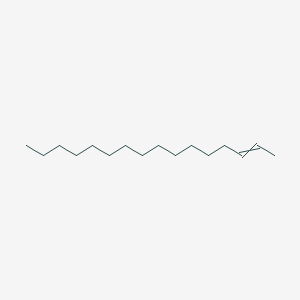
2-Hexadecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexadecene can be synthesized through various methods. One common approach involves the alkylation of 1-pentadecene with a methylating agent under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl-pentadec-1-ene may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as 1-pentadecene and the methylating agent, are fed into the reactor, where they undergo the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain high-purity methyl-pentadec-1-ene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of the double bond in methyl-pentadec-1-ene can yield the corresponding alkane.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is used for hydrogenation.
Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: The corresponding alkane.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
2-Hexadecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Medicine: Research on methyl-pentadec-1-ene derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of methyl-pentadec-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the double bond in the compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final products. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The methyl group can also participate in substitution reactions, where it is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
2-Hexadecene can be compared with other long-chain alkenes, such as:
1-Pentadecene: Similar in structure but lacks the methyl group.
2-Methylhexadec-1-ene: Has an additional carbon in the chain.
2-Methylundec-1-ene: Shorter chain length.
Propriétés
Numéro CAS |
26741-29-7 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3 |
Clé InChI |
YITMLDIGEJSENC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















